4-Ethynyl-3,5-diformylpyridine-1(4H)-carbothioamide
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Overview
Description
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide is a heterocyclic compound with a unique structure that includes an ethynyl group, two formyl groups, and a carbothioic acid amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide typically involves the reaction of 4-ethynyl-2,6-diformyl pyridine with appropriate reagents under controlled conditions. One common method involves the use of anhydrous 1,4-dioxane as a solvent and acetic acid as a catalyst. The reaction is carried out under microwave irradiation at 110°C for 120 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The ethynyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the formyl and carbothioic acid amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-ethynyl-3,5-diformylpyridine-1(4H)-carbothioamide
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
Uniqueness
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide is unique due to its combination of an ethynyl group, two formyl groups, and a carbothioic acid amide moiety. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
62827-27-4 |
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Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioamide |
InChI |
InChI=1S/C10H8N2O2S/c1-2-9-7(5-13)3-12(10(11)15)4-8(9)6-14/h1,3-6,9H,(H2,11,15) |
InChI Key |
XLPIQBUGZBGMFG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1C(=CN(C=C1C=O)C(=S)N)C=O |
Origin of Product |
United States |
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